Norhydromorphone
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
14696-23-2 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |
InChI 键 |
SWIRXSKBBSJXGY-UIHHKEIPSA-N |
SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
手性 SMILES |
C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |
规范 SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
同义词 |
norhydromorphone |
产品来源 |
United States |
Synthetic Methodologies and Chemical Derivatization of Norhydromorphone
Synthesis of Norhydromorphone Analogs
Stereochemical Considerations in this compound Analog Synthesis
Stereochemistry plays a pivotal role in the synthesis and pharmacological activity of this compound analogs. The precise three-dimensional arrangement of atoms in these molecules dictates their binding affinity and efficacy at opioid receptors. Research efforts consistently emphasize the synthesis of optically pure N-norhydromorphone analogs to accurately characterize their interactions with biological targets mims.comciteab.comwikidata.orgthermofisher.comwikipedia.orgmacsenlab.comnih.gov.
The stereochemical configuration of substituents, particularly at the N-phenethyl moiety and other positions on the morphinan (B1239233) scaffold, has been shown to influence the pharmacological outcome. For example, in a related series of 5-phenylmorphans, the chirality at specific centers determined whether a compound acted as a potent mu-opioid receptor (MOR) agonist (e.g., the 1R,5R,9S-enantiomer) or an MOR antagonist (e.g., the 1S,5S,9R-enantiomer) mims.com. Such findings underscore the importance of stereocontrol in synthetic methodologies to achieve desired receptor selectivity and functional activity. Molecular modeling and simulations are often employed to gain insights into the structural basis for these stereochemically induced pharmacological differences, by analyzing "body" and "tail" interactions with opioid receptors mims.comciteab.comwikidata.org.
Optimization of Synthetic Pathways for Research Scale Production
Optimization of synthetic pathways for this compound and its analogs is crucial for efficient research-scale production. This involves improving reaction yields, reducing the number of synthetic steps, and minimizing the formation of impurities. In traditional chemical synthesis, improvements have been noted in precursor synthesis, such as increasing the yield of hydromorphone hydrochloride to 90% through careful selection of reactants mims.comciteab.com.
Beyond conventional chemical approaches, biotechnological methods are emerging as promising avenues for the research-scale production of morphinan alkaloids, including nor-opioids. Engineered host cells, particularly yeast strains, are being developed to biosynthesize these complex molecules from simpler precursors like sugar mims.comnih.govguidetopharmacology.orgciteab.com. This approach aims to circumvent the inefficiencies and impurity issues often associated with multi-step chemical syntheses mims.commims.comciteab.com.
Optimization efforts in biotechnological production platforms focus on several key areas:
Enzyme Expression Levels: Fine-tuning the expression of heterologous enzymes within the engineered host cell to maximize the flux through the desired biosynthetic pathway citeab.com.
While commercial-scale production via these biotechnological routes still requires significant improvements in titer (e.g., to achieve ~5 g/L) mims.com, these advancements are vital for providing sufficient quantities of this compound and its analogs for detailed research and development.
Compound Names and PubChem CIDs
Biotransformation Pathways and Enzymatic Kinetics of Norhydromorphone
Norhydromorphone Formation as a Metabolite
This compound is recognized as a metabolite formed through the N-demethylation of its parent compound, hydromorphone.
The N-demethylation of hydromorphone to this compound occurs in human liver microsomes. This metabolic step has been characterized by specific enzymatic kinetics. Studies have reported apparent Michaelis-Menten constant (Km) values ranging from 206 to 822 µM and maximum reaction rate (Vmax) values from 104 to 834 pmol min⁻¹ mg⁻¹ protein for this compound formation in human liver microsomes. nih.govnih.govguidetopharmacology.orgnih.gov
Table 1: Enzymatic Kinetics of this compound Formation from Hydromorphone in Human Liver Microsomes
| Parameter | Value Range | Unit | Reference |
| Apparent Km | 206 - 822 | µM | nih.govnih.govguidetopharmacology.orgnih.gov |
| Apparent Vmax | 104 - 834 | pmol min⁻¹ mg⁻¹ protein | nih.govnih.govguidetopharmacology.orgnih.gov |
This compound is not a direct primary metabolite of hydrocodone. Instead, hydrocodone undergoes O-demethylation, primarily catalyzed by CYP2D6, to form hydromorphone. nih.govmims.comnih.govnih.govchem960.comguidetopharmacology.orguni.luctdbase.org Subsequently, this hydromorphone is N-demethylated to this compound. Therefore, this compound is a secondary metabolite in the hydrocodone metabolic pathway, forming after the initial conversion of hydrocodone to hydromorphone. nih.govhmdb.ca
Identification of Cytochrome P450 Enzyme Isoforms in this compound Formation
The formation of this compound from hydromorphone is primarily catalyzed by several cytochrome P450 (CYP) enzyme isoforms. Recombinant CYP enzymes and inhibition studies in human liver microsomes have been instrumental in identifying these specific roles. nih.govnih.gov
Table 2: Inhibition of this compound Formation by CYP3A Inhibitors in Human Liver Microsomes
| Inhibitor | Enzyme Selectivity | Average Reduction in this compound Formation (Pooled Microsomes) | Reduction in High CYP3A Content Microsomes | Reference |
| Troleandomycin | CYP3A | 45% | 80% | nih.govnih.govnih.gov |
| Ketoconazole | CYP3A | 50% | 80% | nih.govnih.govnih.gov |
CYP2C9 also contributes to the N-demethylation of hydromorphone to this compound. nih.govnih.gov Evidence from human liver microsomal experiments using the CYP2C9-selective inhibitor sulfaphenazole (B1682705) demonstrated a reduction in this compound formation by approximately 25%. nih.govnih.govnih.gov Recombinant CYP2C9 has been shown to be catalytically active in this reaction. nih.govnih.gov It is considered a minor phase 1 metabolism pathway for hydromorphone.
Enzymatic Kinetics Governing this compound Biotransformation
The formation of this compound primarily occurs through the N-demethylation of its parent compound, hydromorphone. This biotransformation is a crucial aspect of hydromorphone's metabolic profile. vulcanchem.com
Characterization of Enzyme-Substrate Interactions
The N-demethylation of hydromorphone to this compound is catalyzed by human liver microsomes. Research has identified several cytochrome P450 (CYP) enzymes as key players in this process. Specifically, CYP3A enzymes, and to a lesser extent CYP2C9, are responsible for catalyzing this compound formation. nih.govoup.comoup.com
Enzymes function by binding to their specific substrates at an active site, a small region (typically about 20 amino acids) where the biochemical reaction takes place. This binding alters the electron distribution within the substrate's chemical bonds, thereby lowering the activation energy required for the reaction. While some enzymes exhibit absolute specificity for a single substrate, others can interact with structurally related molecules, albeit with varying efficiencies. sigmaaldrich.compharmacologycanada.org
In the context of this compound formation, studies using recombinant enzymes have shown that CYP3A4, CYP3A5, CYP2C9, and CYP2D6 can all catalyze the N-demethylation of hydromorphone. Conversely, CYP1A2 demonstrated no activity in this specific biotransformation. nih.gov Furthermore, inhibition studies provide insight into the primary enzymes involved. Troleandomycin and ketoconazole, known inhibitors of CYP3A, significantly reduced this compound formation in human liver microsomes. Sulfaphenazole, an inhibitor of CYP2C9, also caused a reduction, though to a lesser extent. This suggests a predominant role for CYP3A, with a minor contribution from CYP2C9, in the N-demethylation pathway of hydromorphone. nih.gov
Analysis of Reaction Rates and Kinetic Constants
The enzymatic conversion of hydromorphone to this compound by human liver microsomes can be characterized by specific kinetic parameters, namely the apparent Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate. A lower Km generally suggests a higher affinity. Vmax, on the other hand, represents the maximum rate of the enzymatic reaction when the enzyme is fully saturated with the substrate. mgcub.ac.inbiorxiv.org
For the formation of this compound from hydromorphone, the apparent kinetic constants observed in human liver microsomes are as follows:
Table 1: Apparent Kinetic Constants for this compound Formation nih.gov
| Metabolite Formed | Apparent Km (µM) | Vmax (pmol min-1 mg-1 protein) |
|---|---|---|
| This compound | 206 - 822 | 104 - 834 |
These values highlight the range of kinetic activity observed, which can vary depending on the specific human liver microsome sample used in the study. nih.gov
Status of this compound as a Minor Metabolite
This compound is consistently identified as a minor metabolite of hydromorphone. Its presence has been detected in urine samples from patients undergoing hydromorphone therapy. vulcanchem.comnih.gov
The structural difference between this compound and its parent compound, hydromorphone, plays a significant role in its metabolic fate and pharmacological activity. This compound possesses a primary piperidine (B6355638) nitrogen, which increases its polarity compared to the tertiary nitrogen found in hydromorphone. This enhanced polarity is believed to restrict its ability to effectively cross the blood-brain barrier (BBB), contributing to its observed limited antinociceptive effects. vulcanchem.comnih.gov
Comparative Metabolism within the Opioid Class
N-demethylation is a common biotransformation pathway observed across various opioid compounds, particularly those derived from morphine. vulcanchem.com Understanding the metabolism of this compound benefits from a comparison with other opioids:
Hydromorphone: While hydromorphone undergoes N-demethylation to form this compound, its primary metabolic clearance pathway is glucuronidation, predominantly catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme 2B7 (UGT2B7). oup.comoup.comnih.govdrugbank.comresearchgate.net
Codeine: Codeine undergoes O-demethylation by CYP2D6 to form morphine, its active metabolite. Additionally, it is N-demethylated by CYP3A4 to produce norcodeine. nih.govmims.com
Hydrocodone: Similar to codeine, hydrocodone is O-demethylated by CYP2D6 to hydromorphone and N-demethylated by CYP3A4 to norhydrocodone. nih.govnih.govnih.gov
Oxycodone: Oxycodone is metabolized by CYP3A4 to noroxycodone and by CYP2D6 to oxymorphone. It also undergoes glucuronidation, primarily by UGT2B7. nih.govnih.gov
The N-demethylation of structurally related 4,5-epoxymorphinans, such as codeine, dihydrocodeine, and oxycodone, is principally mediated by CYP3A4. nih.gov This highlights a common enzymatic pathway for N-demethylation within this class of opioids. The presence of a tertiary nitrogen in the parent opioids (like hydromorphone) appears to be crucial for optimal antinociceptive activity, as the conversion to a primary nitrogen in this compound leads to reduced potency, partly due to increased polarity and limited blood-brain barrier penetration. vulcanchem.comnih.gov
Compound Names and PubChem CIDs
Opioid Receptor Pharmacology and Ligand Receptor Interactions of Norhydromorphone Analogs
Opioid Receptor Binding Affinity Profiling
The affinity of norhydromorphone analogs for the three main opioid receptors (mu, delta, and kappa) has been determined through receptor binding assays, which measure the concentration of a ligand required to displace a standard radioligand, expressed as the Ki value (in nM). A lower Ki value indicates a higher binding affinity. These assays typically utilize frozen rat brain tissue, excluding the cerebellum. mdpi.com
Mu-Opioid Receptor (MOR) Affinity
N-phenethyl analogs of this compound demonstrate varied but often high affinity for the mu-opioid receptor (MOR). For instance, N-cyanomethyl (1a) and N-cyanopropyl (1b) analogs, which lack an aromatic ring on the nitrogen atom, show MOR binding affinities comparable to morphine, with Ki values of 4.51 nM and 4.25 nM, respectively. mdpi.com
Analogs with specific substitutions on the N-phenethyl moiety exhibit even greater affinity. Group 3 analogs, which include alkyl and alkoxy compounds, show very high MOR affinity with Ki values under 1 nM. mdpi.com Similarly, Group 4 halide analogs display high affinity, with Ki values ranging from 0.3 to 2.7 nM. mdpi.com One notable compound, N-p-chloro-phenethylthis compound (2i), was found to have a nanomolar binding affinity at MOR. nih.govresearchgate.net
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of this compound Analogs Data sourced from studies on N-phenethyl analogs of this compound. mdpi.com
| Compound Group | Analog Type | MOR Binding Affinity (Ki, nM) |
| Group 1 | N-cyanomethyl (1a) | 4.51 |
| N-cyanopropyl (1b) | 4.25 | |
| Group 3 | Alkyl and Alkoxy | < 1 |
| Group 4 | Halides | 0.3 - 2.7 |
Delta-Opioid Receptor (DOR) Affinity
The binding affinity of this compound analogs at the delta-opioid receptor (DOR) is highly dependent on the N-substituent. The Group 1 analogs, N-cyanomethyl (1a) and N-cyanopropyl (1b), have a relatively low affinity for the DOR, with Ki values greater than 70 nM. mdpi.com
In contrast, other modifications lead to a significant increase in DOR affinity. The Group 3 alkyl and alkoxy compounds show high DOR affinity, with Ki values between 5 and 6 nM. mdpi.com The Group 4 halide analogs also exhibit high affinity for the DOR, with a Ki range of 4 to 16 nM. mdpi.com Specifically, the p-chloro-phenethyl compound (2i) was identified as having a high, nanomolar binding affinity at the DOR. nih.govresearchgate.net
Table 2: Delta-Opioid Receptor (DOR) Binding Affinities of this compound Analogs Data sourced from studies on N-phenethyl analogs of this compound. mdpi.com
| Compound Group | Analog Type | DOR Binding Affinity (Ki, nM) |
| Group 1 | N-cyanomethyl & N-cyanopropyl | > 70 |
| Group 3 | Alkyl and Alkoxy | 5 - 6 |
| Group 4 | Halides | 4 - 16 |
Kappa-Opioid Receptor (KOR) Affinity
Affinity for the kappa-opioid receptor (KOR) among this compound analogs is generally lower compared to MOR and DOR, though some exceptions exist. The N-cyanomethyl analog (1a) has a KOR affinity (Ki) of approximately 90 nM. mdpi.com Interestingly, the N-cyanopropyl analog (1b) demonstrates a higher binding affinity for the KOR than for the MOR. mdpi.com
For other analogs, the KOR affinity is less pronounced. The Group 4 halide compounds, for example, have a Ki greater than 20 nM, indicating weaker binding at this receptor compared to their high affinity for MOR and DOR. mdpi.com
Table 3: Kappa-Opioid Receptor (KOR) Binding Affinities of this compound Analogs Data sourced from studies on N-phenethyl analogs of this compound. mdpi.com
| Compound | KOR Binding Affinity (Ki, nM) |
| N-cyanomethyl (1a) | ~90 |
| Group 4 Halides | > 20 |
Receptor Selectivity Assessments
The varying affinities of these analogs for the different opioid receptors lead to distinct selectivity profiles. Bifunctional opioids that interact with both MOR and DOR are of particular interest. mdpi.com The halide compounds in Group 4 generally show selectivity for MOR and DOR over KOR. mdpi.com
The N-p-chloro-phenethylthis compound compound (2i) is a prime example of a bifunctional ligand, exhibiting a delta-to-mu (δ/μ) binding affinity ratio of about 7. mdpi.com This indicates a seven-fold higher affinity for the DOR compared to the MOR. Such bifunctional ligands that act as MOR agonists and DOR antagonists, or as dual MOR/DOR agonists, are subjects of research for their potential therapeutic profiles. mdpi.com
Functional Opioid Receptor Assays
Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).
G Protein-Coupled Receptor Activation ([35S]GTPγS Binding Assay)
The [35S]GTPγS binding assay is a functional test that measures the activation of G proteins, a key step in opioid receptor signaling. The results are often expressed as the EC50 value (the concentration required to elicit a half-maximal response) and the percentage of maximal stimulation relative to a standard agonist.
The functional profiles of this compound analogs are diverse:
N-cyanomethyl (1a) acts as a partial MOR agonist, achieving only 47% stimulation with a very low potency (EC50 = 425 nM). mdpi.com
N-cyanopropyl (1b) , despite its high MOR binding affinity, functions as a MOR antagonist in this assay. mdpi.com
The alkoxy compound (2d) also appears to be a MOR antagonist. However, it acts as a partial DOR agonist (49% stimulation) and a potent but low-efficacy KOR agonist (EC50 = 5.9 nM, 21.8% stimulation). mdpi.com
All Group 4 halide compounds show nanomolar potency at the MOR (EC50 = 2.0–3.4 nM). Most have lower DOR agonist potency (EC50 > 50 nM). mdpi.com
The p-chlorophenyl compound (2i) is particularly noteworthy. It is a potent partial agonist at MOR and a potent full agonist at DOR. nih.govresearchgate.net It has a delta-to-mu (δ/μ) potency ratio of 1.2 in this assay, making it an interesting bifunctional opioid. mdpi.comnih.gov
Table 4: Functional Activity of this compound Analogs in [35S]GTPγS Assay Data sourced from studies on N-phenethyl analogs of this compound. mdpi.com
| Compound | Receptor | Activity | Potency (EC50, nM) | Efficacy (% Stimulation) |
| N-cyanomethyl (1a) | MOR | Partial Agonist | 425 | 47% |
| N-cyanopropyl (1b) | MOR | Antagonist | - | - |
| Alkoxy Cmpd. (2d) | MOR | Antagonist | - | - |
| DOR | Partial Agonist | < 35 | 49% | |
| KOR | Agonist | 5.9 | 21.8% | |
| Group 4 Halides | MOR | Agonist | 2.0 - 3.4 | - |
| DOR | Agonist | > 50 | - | |
| N-p-chloro-phenethyl (2i) | MOR | Partial Agonist | - | - |
| DOR | Full Agonist | - | - |
Adenylyl Cyclase Modulation (Forskolin-Induced cAMP Accumulation Assay)
The forskolin-induced cyclic AMP (cAMP) accumulation assay is a critical tool for determining the potency and efficacy of opioid receptor ligands. Opioid receptors, being Gi/o-coupled, typically inhibit adenylyl cyclase, thus reducing cAMP production. In this assay, forskolin (B1673556) is used to stimulate adenylyl cyclase, and the ability of an agonist to inhibit this stimulation is measured.
Studies on N-substituted this compound analogs have demonstrated significant variability in their ability to modulate this pathway. For instance, the N-cyanomethyl analog (1a ) showed morphine-like potency at the mu-opioid receptor (MOR) in the cAMP assay. mdpi.com However, the functional activity can be dramatically altered by substitutions on an N-phenethyl moiety. mdpi.com A striking example is the difference between two nitro-substituted analogs: N-p-nitrophenethyl-norhydromorphone (2a ) and N-m-nitrophenethyl-norhydromorphone (2b ). In the cAMP assay, both compounds acted as MOR agonists, but a simple positional shift of the nitro group from the para to the meta position resulted in a greater than 100-fold decrease in potency (EC₅₀ = 0.05 nM for 2a vs. 5.2 nM for 2b ). mdpi.com
Further research into other analogs, such as those with alkyl and alkoxy groups, also found high potency at both MOR and the delta-opioid receptor (DOR). mdpi.com The N-p-chlorophenethyl-norhydromorphone analog (2i ) was found to be an exceptionally potent MOR agonist in this assay. mdpi.com These findings underscore how modifications to the N-substituent, particularly on the aromatic ring, can fine-tune the potency and efficacy of this compound derivatives at the level of adenylyl cyclase modulation. mdpi.comnih.gov
Table 1: Opioid Receptor Activity of this compound Analogs in Forskolin-Induced cAMP Accumulation Assay This table is interactive. Click on headers to sort.
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (%Eₘₐₓ vs. Standard) |
|---|---|---|---|
| N-p-nitrophenethyl-norhydromorphone (2a) | MOR | 0.05 | 98% |
| N-m-nitrophenethyl-norhydromorphone (2b) | MOR | 5.2 | 100% |
| N-p-methylphenethyl-norhydromorphone (2c) | MOR | 0.08 | 98% |
| N-p-methylphenethyl-norhydromorphone (2c) | DOR | 1.0 | 97% |
| N-p-methoxyphenethyl-norhydromorphone (2d) | MOR | 0.13 | 98% |
| N-p-methoxyphenethyl-norhydromorphone (2d) | DOR | 2.7 | 93% |
| N-p-chlorophenethyl-norhydromorphone (2i) | MOR | 0.08 | 96% |
| N-p-chlorophenethyl-norhydromorphone (2i) | DOR | 0.49 | 100% |
Data sourced from a study by Wang et al. (2020). mdpi.com
β-Arrestin Recruitment Assays
Beyond G-protein signaling, which modulates adenylyl cyclase, opioid receptor activation can also trigger a separate pathway involving β-arrestin recruitment. frontiersin.org This pathway is associated with receptor desensitization, internalization, and the activation of different downstream signaling cascades. frontiersin.orgresearchgate.net Assays like the PathHunter® β-arrestin recruitment assay are used to quantify a ligand's ability to promote the interaction between the opioid receptor and β-arrestin. mdpi.comfrontiersin.org
For this compound analogs, MOR-mediated β-arrestin recruitment has been evaluated to understand their potential for signaling bias. mdpi.comnih.gov Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are known as "G-protein biased" agonists. frontiersin.org In the study of N-phenethylthis compound analogs, the ability of each compound to recruit β-arrestin was determined. mdpi.com For example, N-phenethylthis compound (S11 ) and N-p-chlorophenethyl-norhydromorphone (2i ) were found to have a lower bias factor than morphine, indicating a greater relative ability to recruit β-arrestin. mdpi.com
Interestingly, some studies on other opioid-like molecules have identified compounds that are highly G-protein biased and recruit little to no β-arrestin. researchgate.net This functional selectivity is a key area of research, as the β-arrestin pathway has been linked to some of the undesirable side effects of opioids. mdpi.com
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. mdpi.com For this compound derivatives, SAR studies have revealed critical insights into the molecular features that dictate their interaction with opioid receptors. mdpi.comresearchgate.net
Impact of N-Substituents on Receptor Interactions and Functional Outcomes
The substituent attached to the nitrogen atom of the morphinan (B1239233) skeleton is a well-established determinant of opioid activity. mdpi.com The classic example is the conversion of morphine (an N-methyl agonist) into nalorphine (B1233523) (an N-allyl antagonist). mdpi.com Research on this compound, which has a secondary amine, allows for the exploration of a wide variety of N-substituents. researchgate.netubc.ca
Studies show that replacing the methyl group with a larger N-phenethyl substituent often increases analgesic potency. ubc.ca Further modifications to this N-phenethyl "tail" can dramatically modulate the pharmacological profile of the this compound "body". mdpi.comnih.gov For instance, the introduction of specific substituents at the tail end of the N-phenethyl group can convert a compound that is a MOR partial agonist into a MOR antagonist. mdpi.com This "tail wags dog" effect, where a seemingly distant modification dictates the primary function of the molecule, is a key finding in the study of these analogs. mdpi.com
Positional Effects of Aromatic Substituents on Activity and Potency
A key finding in the SAR of N-phenethylthis compound derivatives is the profound impact of the position of substituents on the N-phenethyl aromatic ring. mdpi.com This effect goes beyond the mere presence of a chemical group and highlights the importance of its precise spatial orientation within the receptor's binding pocket.
The most dramatic example is the case of the N-phenethylthis compound analogs substituted with a nitro group. mdpi.com
N-p-nitrophenethyl-norhydromorphone (2a) , with the nitro group in the para (4') position, acts as a potent, low-efficacy MOR partial agonist in G-protein activation assays. mdpi.com
N-m-nitrophenethyl-norhydromorphone (2b) , with the nitro group in the meta (3') position, functions as a high-affinity MOR antagonist. mdpi.com
This change from partial agonist to antagonist is caused solely by shifting the nitro group's position on the phenyl ring. mdpi.com This positional shift also led to a more than 100-fold difference in potency in the cAMP assay. mdpi.com Similarly, the addition of a chlorine atom at the para position (2i ) created a unique bifunctional ligand that was a potent partial agonist at MOR and a full, potent agonist at DOR. mdpi.comresearchgate.net These findings demonstrate that the positional electronics and sterics of aromatic substituents are critical determinants of both potency and the fundamental nature of the drug's action (agonist vs. antagonist). mdpi.comnih.gov
Table 2: Impact of Positional Isomerism on Functional Activity of this compound Analogs This table is interactive. Click on headers to sort.
| Compound | Substituent & Position | Receptor | Functional Activity ([³⁵S]GTPγS Assay) | Potency (cAMP Assay, EC₅₀, nM) |
|---|---|---|---|---|
| 2a | p-NO₂ | MOR | Partial Agonist | 0.05 |
| 2b | m-NO₂ | MOR | Antagonist | 5.2 |
| 2i | p-Cl | MOR | Partial Agonist | 0.08 |
| 2i | p-Cl | DOR | Full Agonist | 0.49 |
Data sourced from a study by Wang et al. (2020). mdpi.com
Influence of Stereochemistry on Receptor Binding and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in drug action because biological targets like receptors are themselves chiral. nih.govmhmedical.com The interaction between a drug and a receptor is highly dependent on the drug's shape, which allows it to fit correctly into the receptor's binding site. nih.gov
In opioid research, the influence of stereochemistry is paramount. Studies on diastereomeric compounds (stereoisomers that are not mirror images) which have the exact same 2D structure often reveal vastly different pharmacological activities. nih.gov For example, in research on C9-alkenyl 5-phenylmorphans, different diastereomers within the same set could be a potent MOR antagonist, a full MOR agonist, or a partial agonist. nih.gov In some cases, one stereoisomer was found to be more than twice as potent an antagonist as naltrexone, while another was an agonist 89 times more potent than morphine. nih.gov This demonstrates that stereochemistry can be the dominant factor governing functional activity. nih.gov
The research on N-phenethylthis compound analogs specifically utilized optically pure (-)-norhydromorphone as the starting material, underscoring the accepted importance of controlling stereochemistry to achieve desired pharmacological outcomes. mdpi.comresearchgate.net Different enantiomers of the same compound can have distinct metabolic profiles and affinities for various receptors, making stereochemical purity a critical aspect of drug design. researchgate.netnih.gov
Ligand-Receptor Interaction Hypotheses (e.g., Portoghese's Message-Address Theory)
The interaction between an opioid ligand and its receptor is a complex process that determines the ligand's affinity, efficacy, and resulting pharmacological profile. One of the guiding principles in understanding these interactions for certain classes of opioids is the "message-address" concept, initially proposed by Schwyzer and later applied to opioid drug design by Portoghese and colleagues. oup.com This theory posits that a ligand is composed of two key components: the "message," which is the part of the molecule that elicits the biological response upon binding, and the "address," which is the portion that confers selectivity for a specific receptor or receptor subtype. oup.com
In the context of this compound analogs, particularly N-phenethyl derivatives, this theory provides a framework for rationalizing their observed pharmacology. mdpi.comnih.gov Molecular modeling and simulation studies have applied a subset of Portoghese's theory, conceptualizing the rigid, multi-ring structure of the hydromorphone "body" as the "address" component. mdpi.comnih.govresearchgate.net This core structure is responsible for the molecule's fundamental recognition and binding at opioid receptors. The "message" is delivered by the N-substituent, specifically the tail on the aromatic ring of the N-phenethyl moiety. mdpi.comnih.govresearchgate.net By systematically modifying this "tail," researchers can modulate the ligand's interaction with the receptor, fine-tuning its activity from antagonism to partial or full agonism at different opioid receptor types. mdpi.com
Research into N-substituted analogs of this compound demonstrates how alterations to the "message" component can dramatically alter pharmacological activity at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. mdpi.com For instance, N-phenethyl analogs of optically pure N-norhydromorphone have been synthesized and evaluated in various in vitro assays to probe these structure-activity relationships. mdpi.comnih.gov
One notable finding is that the introduction of a p-chloro substituent on the N-phenethyl ring of this compound (compound 2i) results in a bifunctional ligand with high affinity for both MOR and DOR. mdpi.comnih.gov This compound acts as a potent partial agonist at the MOR while being a potent and full agonist at the DOR. mdpi.comnih.govresearchgate.net This dual activity profile is of significant interest as bifunctional opioids that engage both MOR and DOR have been suggested to have improved side-effect profiles compared to conventional MOR agonists. mdpi.comnih.gov
The influence of the N-substituent is further highlighted by comparing analogs. N-cyanomethyl (1a) and N-cyanopropyl (1b) this compound, which lack the aromatic ring on the nitrogen substituent, exhibit MOR binding affinities comparable to morphine. mdpi.com However, their functional activities diverge significantly; the N-cyanomethyl derivative is a partial MOR agonist with low potency, whereas the N-cyanopropyl analog acts as a MOR antagonist. mdpi.com This underscores how subtle changes to the N-substituent can switch a compound's efficacy profile.
Further exploration of substituents on the N-phenethyl ring has yielded compounds with varied and potent activities. The o-fluoro analog (2g) was found to be an exceptionally potent MOR agonist with full efficacy. mdpi.com Meanwhile, the p-bromo analog (2j) was also potent at both MOR and DOR. mdpi.com These findings illustrate the sensitivity of the opioid receptor to the electronic and steric properties of the ligand's "message" component.
The data from these studies, particularly from [³⁵S]GTPγS binding assays which measure a ligand's ability to activate G-proteins, provide quantitative insights into these interactions.
The following tables present in vitro pharmacological data for a selection of this compound analogs at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors from [³⁵S]GTPγS binding assays. mdpi.com
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound Analogs Binding affinity (Kᵢ) is the measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | N-Substituent | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
| Morphine | -CH₃ | 3.26 | 49.7 | 36.4 |
| 1a | -CH₂CN | 4.51 | 71.9 | 89.6 |
| 1b | -(CH₂)₃CN | 4.25 | >1000 | 12.8 |
| 2c | -Phenethyl | 0.17 | 5.01 | 148 |
| 2d | -p-Methoxyphenethyl | 0.22 | 6.01 | 133 |
| 2g | -o-Fluorophenethyl | 0.17 | 1.15 | 55.0 |
| 2i | -p-Chlorophenethyl | 0.23 | 1.63 | 114 |
| 2j | -p-Bromophenethyl | 0.22 | 1.53 | 127 |
Table 2: Opioid Receptor Agonist Potency (EC₅₀, nM) and Efficacy (% Stim) of this compound Analogs Potency (EC₅₀) is the concentration of a ligand that produces 50% of the maximal possible effect. A lower EC₅₀ value indicates greater potency. Efficacy (% Stim) is the maximum biological response a ligand can produce upon binding to a receptor, relative to a standard full agonist.
| Compound | N-Substituent | MOR EC₅₀ (nM) | MOR % Stim | DOR EC₅₀ (nM) | DOR % Stim | KOR EC₅₀ (nM) | KOR % Stim |
| 1a | -CH₂CN | 425 | 47 | >10000 | 16 | >10000 | 16 |
| 1b | -(CH₂)₃CN | Antagonist | - | >10000 | 12 | 394 | 47 |
| 2c | -Phenethyl | 0.58 | 65 | 34.6 | 95 | >1000 | 19 |
| 2d | -p-Methoxyphenethyl | Antagonist | - | 32.1 | 49 | 5.9 | 22 |
| 2i | -p-Chlorophenethyl | 0.76 | 60 | 0.93 | 91 | >1000 | 18 |
Cellular and Sub Cellular Mechanistic Investigations of Norhydromorphone Action
Intracellular Signaling Cascades Mediated by Opioid Receptor Activation
Upon binding of an agonist, opioid receptors undergo conformational changes that initiate intracellular signaling. These cascades involve the activation of G proteins, modulation of cyclic AMP (cAMP) pathways, and the subsequent recruitment of scaffolding proteins like β-arrestins, which mediate receptor trafficking and internalization.
G Protein-Coupling Mechanisms
Opioid receptors, particularly the μ-opioid receptor (μOR), are known to couple predominantly with the Gαi/o family of heterotrimeric G proteins. nih.govfrontiersin.orgnih.govmdpi.com Activation of these G proteins leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit, in turn, inhibits adenylyl cyclase (AC) activity, while the Gβγ subunits can modulate various effectors, including inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels (VGCC). frontiersin.orgnih.govmdpi.com This inhibition of AC is a canonical signaling pathway for Gi/o-coupled GPCRs. frontiersin.orgnih.govmdpi.com
Research into the N-phenethyl analogs of norhydromorphone has demonstrated their ability to engage with opioid receptors and activate G protein signaling. For instance, a p-chlorophenyl N-phenethyl analog of this compound (compound 2i) was evaluated for its G protein activation efficacy using the [35S]GTPγS binding assay. This compound exhibited high affinity and potency, acting as a potent efficacious δ-opioid receptor (DOR) agonist and a partial μ-opioid receptor (MOR) agonist. mdpi.com
Table 1: G Protein Activation by a this compound Analog
| Compound | Receptor Type | Potency ([35S]GTPγS assay) | Efficacy ([35S]GTPγS assay) |
| p-chlorophenyl analog (2i) | MOR | Potent | Partial Agonist |
| p-chlorophenyl analog (2i) | DOR | Potent | Full Agonist |
| Data derived from mdpi.com. |
Regulation of Cyclic AMP (cAMP) Pathways
Studies have investigated the effect of this compound analogs on cAMP accumulation. The p-chlorophenyl N-phenethyl analog of this compound (compound 2i) demonstrated exceptional potency as a μ-opioid receptor (MOR) agonist in the forskolin-induced cAMP accumulation assay. mdpi.com This indicates its strong ability to inhibit adenylyl cyclase activity, leading to a reduction in cAMP levels.
Table 2: cAMP Pathway Regulation by a this compound Analog
| Compound | Receptor Type | Assay | Potency (cAMP accumulation assay) |
| p-chlorophenyl analog (2i) | MOR | Forskolin-induced cAMP accumulation | Exceptionally Potent Agonist |
| Data derived from mdpi.com. |
Receptor Trafficking and Internalization (e.g., β-Arrestin Pathways)
Following agonist binding and G protein activation, opioid receptors undergo phosphorylation, primarily by G protein-coupled receptor kinases (GRKs). oup.comnih.govmdpi.com This phosphorylation serves as a signal for the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). oup.comnih.govfrontiersin.orgnih.govbiomolther.orgmdpi.com β-arrestins play a dual role: they mediate receptor desensitization by uncoupling the receptor from G proteins and facilitate receptor internalization (endocytosis), removing the receptor from the cell surface. oup.comfrontiersin.orgnih.govbiomolther.orgmdpi.com Beyond desensitization and internalization, β-arrestins are also recognized as multifunctional adapter proteins that can initiate G protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). oup.comfrontiersin.orgbiomolther.orgmdpi.com
This compound and its N-phenethyl analogs have been subjected to evaluation in MOR-mediated β-arrestin recruitment assays. mdpi.com While the specific quantitative data for this compound's β-arrestin recruitment profile are not explicitly detailed in the provided search results, the inclusion of these assays in its pharmacological characterization indicates an interest in understanding its effects on this critical pathway. mdpi.com
Exploration of Differential Receptor Activation and Functional Selectivity
The concept of functional selectivity, or biased agonism, has emerged as a significant area of research in opioid pharmacology. This phenomenon describes the ability of different ligands binding to the same receptor to preferentially activate distinct downstream signaling pathways. oup.comfrontiersin.orgbiomolther.orgmdpi.commdpi.comnih.govtermedia.plmdpi.com
Bias Factor Determination for G Protein vs. β-Arrestin Signaling
Ligand bias is quantified by determining a "bias factor," which compares the relative efficacy of a ligand in activating one signaling pathway (e.g., G protein signaling) versus another (e.g., β-arrestin recruitment). frontiersin.orgbiomolther.orgmdpi.com A bias factor greater than 1 typically indicates a preference for G protein-mediated signaling, while a factor less than 1 suggests a bias towards β-arrestin-mediated signaling. mdpi.com This quantitative approach allows for a precise characterization of a ligand's signaling profile. frontiersin.orgbiomolther.org
The evaluation of this compound analogs in β-arrestin recruitment assays, alongside G protein activation and cAMP assays, suggests that investigations into their potential for biased agonism have been conducted. mdpi.com However, specific bias factor determinations for this compound itself are not detailed in the provided information.
Implications of Ligand Bias for Differentiated Functional Outcomes
The exploration of ligand bias is driven by the hypothesis that different signaling pathways mediated by opioid receptors may lead to distinct functional outcomes. nih.govtermedia.plmdpi.com It has been proposed that G protein-mediated signaling is primarily responsible for the desired therapeutic effects of opioids, such as analgesia. biomolther.orgmdpi.comnih.govmdpi.com Conversely, β-arrestin-mediated signaling has been implicated in the manifestation of certain adverse effects associated with opioid use, including tolerance and respiratory depression. nih.govbiomolther.orgmdpi.comnih.govmdpi.commdpi.com
Advanced Analytical Methodologies for Norhydromorphone Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating norhydromorphone from other compounds in a sample, including its parent drug and other metabolites, before detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS-MS) is a powerful and widely used technique for the identification and quantification of this compound. The identity of this compound in biological samples, such as urine, has been confirmed by comparing its LC retention time and MS ion fragmentation patterns with those of a synthetic standard. nih.govresearchgate.net This method allows for the simultaneous analysis of hydromorphone and its various metabolites in complex matrices like plasma. thermofisher.com
LC-MS-MS offers several advantages, including the ability to directly measure glucuronide conjugates without the need for hydrolysis, and it typically does not require derivatization steps, simplifying sample preparation. msu.edu This makes it highly suitable for the analysis of drug metabolites. The technique involves monitoring specific precursor ions and their characteristic product ions to ensure high specificity and sensitivity for the target analyte.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for achieving effective separation of this compound from co-eluting substances. The development of an HPLC method typically involves several key steps: method scouting, optimization, robustness testing, and validation. thermofisher.com Critical parameters that are optimized during method development include column chemistry, mobile phase composition, flow rate, and detection wavelength. thermofisher.comajol.infoscielo.brmdpi.comnih.gov
For compounds like this compound, a common approach involves reversed-phase HPLC (RP-HPLC) due to its versatility and robustness. The mobile phase pH is a crucial factor, often adjusted to be two units above or below the pKa value of the analyte to ensure optimal retention and peak shape. nih.gov Typical mobile phases may consist of mixtures of aqueous solutions (e.g., buffered solutions with phosphoric acid or formic acid) and organic modifiers (e.g., acetonitrile (B52724) or methanol). ajol.infoscielo.brnih.gov Detection is commonly performed using UV or diode array detectors, though for specific and sensitive quantification, coupling with mass spectrometry (LC-MS) is preferred. While general principles for HPLC method development are well-established and applied to various pharmaceutical compounds, specific detailed parameters for standalone HPLC method development solely for this compound were not extensively detailed in the provided sources.
Mass Spectrometry Applications
Mass spectrometry plays a pivotal role in the characterization and quantification of this compound by providing detailed information about its molecular weight and structural features through fragmentation.
Fragmentation pattern analysis using mass spectrometry is essential for the structural elucidation and definitive identification of this compound. In tandem mass spectrometry (MS/MS), molecular ions or protonated/deprotonated molecules are fragmented into characteristic product ions. epa.govwikipedia.org This process, often induced by collision-induced dissociation (CID), provides a "fingerprint" of the molecule. wikipedia.org By analyzing the mass-to-charge (m/z) ratios of these fragment ions and their relative abundances, researchers can deduce structural information and confirm the identity of the compound. epa.govrsc.org
For this compound, comparing its MS ion fragmentation with that of a synthetic standard is a key step in confirming its identity. nih.govresearchgate.net The fragmentation pathways are influenced by the molecule's structure and can involve various bond cleavages and rearrangement reactions. wikipedia.org Understanding these patterns is crucial for distinguishing this compound from structurally similar compounds and for identifying novel metabolites.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate and precise reference method for the quantification of analytes in complex matrices. osti.govcerilliant.com The fundamental principle of IDMS involves adding a precisely known amount of an isotopically enriched "spike" (a stable isotope-labeled analog of the analyte) to a sample. osti.govcerilliant.com This spike is chemically identical to the analyte but differs in isotopic composition. osti.gov
A significant advantage of IDMS is its ability to compensate for potential losses or changes of the analyte during sample preparation steps, as both the analyte and the added spike undergo the same chemical fate. osti.gov After thorough mixing and equilibration, the isotope ratio of the spiked sample is measured by mass spectrometry, and the concentration of the analyte is calculated from this ratio. cerilliant.com This method is particularly valuable for achieving high analytical quality and minimizing bias in quantitative measurements. osti.gov While the general principles and benefits of IDMS are well-documented, specific studies detailing its direct application for the quantification of this compound were not explicitly found in the provided sources. However, its use for related compounds like hydromorphone with deuterated standards implies its applicability.
The development and utilization of deuterated reference standards are integral to accurate quantification in mass spectrometry, especially when employing techniques like isotope dilution. Deuterated analogs, such as this compound-D3 and Hydromorphone-D3, serve as internal standards. chemicalbook.comsigmaaldrich.comcerilliant.com
These stable isotope-labeled internal standards are chemically very similar to the analyte of interest but possess a slightly different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows them to be distinguished by the mass spectrometer. The use of deuterated internal standards is crucial for compensating for matrix effects, which can alter the ionization efficiency of the analyte, and for accounting for any variations or losses that occur during sample preparation and chromatographic separation. By co-eluting with the unlabeled compound, they provide a reliable reference point for accurate and precise quantification, making them indispensable tools in bioanalytical method development and validation.
Sample Preparation Techniques for Complex Biological Matrices (e.g., Solid-Phase Extraction)
The analysis of this compound in complex biological matrices such as blood, plasma, and urine often requires sophisticated sample preparation techniques to isolate the analyte from interfering endogenous compounds and improve detection sensitivity. Solid-Phase Extraction (SPE) is a widely employed technique for this purpose in drug analysis rowan.eduthermofisher.com.
SPE operates by selectively retaining the analyte on a stationary phase while allowing matrix components to pass through, followed by elution of the purified analyte. The selection of the appropriate SPE stationary phase is critical and depends on the physical and chemical properties of this compound, such as its pH, pKa, and solubility (log P) thermofisher.com. Mixed-mode SPE phases, which combine non-polar and ion-exchange functionalities, are particularly effective for extracting drugs and their metabolites from complex biological samples due to their ability to handle diverse chemical structures thermofisher.com.
For instance, in the analysis of related opioid compounds like buprenorphine and norbuprenorphine (B1208861) in human urine, SPE has been shown to effectively remove most interfering matrix components, leading to improved signal quality researchgate.netnih.gov. The use of smaller SPE cartridges can also contribute to more efficient separations by requiring less solvent for elution, which is beneficial when subsequent evaporation steps are necessary thermofisher.com. Recent advancements include the automation of SPE procedures, which enhances efficiency, accuracy, and reproducibility in drug analysis workflows by precisely controlling parameters such as solvent volumes, mixing times, and extraction conditions gerstelus.com.
Method Validation for Quantitative this compound Analysis
Quantitative analysis of this compound in biological matrices demands thorough method validation to ensure the reliability and acceptability of the assay performance. Bioanalytical method validation is a critical process that establishes the suitability of a method for its intended purpose europa.eu. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a frequently utilized technique for the quantitative determination of drugs and their metabolites due to its sensitivity and selectivity europa.eumedrxiv.orgdndi.orgnih.govupf.edu.
Key parameters evaluated during method validation for this compound analysis would typically include:
Accuracy and Precision: These assess how close the measured values are to the true concentration and the reproducibility of the measurements, respectively. For bioanalytical methods, accuracy and precision are generally expected to be within ±15% (or ±20% at the lower limit of quantification, LLOQ) europa.eunih.gov.
Linearity: This confirms that the method provides a response directly proportional to the analyte concentration over a defined range. It is often determined by least-squares regression with a weighting factor (e.g., 1/x), aiming for a coefficient of determination (R²) of at least 0.98 nih.gov.
Matrix Effect: This refers to the alteration of the analyte response due to interfering components in the biological matrix. It is crucial to evaluate matrix effects across different independent sources or lots of the biological matrix (e.g., at least six different sources for plasma or urine) europa.eu. Acceptable criteria typically require accuracy within ±15% and precision (percent coefficient of variation, %CV) not exceeding 15% for each individual matrix source europa.eu.
Carryover: This evaluates the potential for analyte signal from a high-concentration sample to appear in a subsequent blank sample. Carryover is considered negligible if the calculated concentrations in blank samples immediately following a high concentration sample are below the method's limit of detection (LOD) nih.gov.
Stability: The stability of this compound in the biological matrix under various conditions (e.g., short-term at room temperature, long-term in frozen storage, after freeze-thaw cycles, and in the autosampler) must be assessed to ensure reliable results throughout sample handling and analysis researchgate.netupf.edu.
During validation and routine analysis, calibration standards and quality control (QC) samples are prepared by spiking blank biological matrix with known concentrations of the analyte, typically from separate stock solutions. A suitable internal standard (IS) is also incorporated into all calibration standards, QCs, and study samples to account for variations in sample processing and instrumental response europa.eu.
Advancements in Green Analytical Chemistry for this compound Analysis
Green Analytical Chemistry (GAC) is an evolving discipline that integrates the principles of green chemistry into analytical methodologies, aiming to minimize the environmental and human health impacts traditionally associated with chemical analysis, without compromising analytical performance d-nb.infomdpi.comscielo.br. The application of GAC principles to this compound analysis focuses on reducing the use of hazardous substances, minimizing energy consumption, and generating less waste acsgcipr.org.
Key advancements and strategies in GAC relevant to this compound analysis include:
Miniaturization: Techniques such as nano-Liquid Chromatography (nano-LC) and Solid-Phase Microextraction (SPME) significantly reduce solvent and sample consumption, thereby decreasing waste generation mdpi.com. Microanalytical techniques are inherently suitable for GAC due to their capability to process low amounts of sample, minimizing the quantities of chemicals needed scielo.br.
Green Solvents and Reagents: Replacing traditional hazardous organic solvents with more environmentally benign alternatives is a core principle. Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide (SC-CO₂) as the primary mobile phase, is a prominent example. This significantly reduces reliance on organic solvents, lowering chemical waste and operational costs mdpi.com. The use of ionic liquids as stationary phases in chromatography also enhances sustainability by reducing the need for volatile organic solvents mdpi.com.
Real-time Analysis and Prevention: Analytical chemists play a crucial role in developing real-time, in-process monitoring and control methodologies. This allows for the detection and prevention of hazardous substances from forming, aligning with the "prevention" principle of green chemistry acs.org.
Greenness Assessment Tools: Tools like the Eco-Scale provide a semi-quantitative method for evaluating the environmental impact of each step in an analytical procedure. This point-based penalty system considers factors such as chemical hazards, waste treatment, and energy use, guiding chemists toward more sustainable method design acs.org.
By embracing these advancements, the analytical community can develop more sustainable and environmentally friendly approaches for this compound research, reducing the ecological footprint while maintaining high standards of accuracy and precision.
Computational Modeling and Structural Insights into Norhydromorphone Interactions
Molecular Docking Studies of Norhydromorphone and Analogs with Opioid Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex gardp.org. This method is pivotal in understanding the initial binding interactions and identifying potential lead compounds. Studies involving this compound have extensively utilized molecular docking to explore the interactions of its N-phenethyl analogs with various opioid receptor subtypes, including mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR) mdpi.comnih.govfrontiersin.org.
Research has applied the "message-address" theory to understand these interactions, where the core hydromorphone structure acts as the "address" for receptor binding, and the N-phenethyl substituent (the "tail") delivers the "message" that modulates activity mdpi.comnih.govresearchgate.net. Molecular docking studies have helped to identify the critical residues within the opioid receptor binding pockets that interact with both the "body" (hydromorphone core) and the "tail" of these ligands mdpi.com.
For instance, N-p-chloro-phenethythis compound (compound 2i), an N-phenethyl analog of this compound, demonstrated nanomolar binding affinity at both MOR and DOR mdpi.comnih.govresearchgate.net. Docking simulations revealed that different substituents on the aromatic ring of the N-phenethyl moiety could induce significant changes in potency and activity by altering their interaction patterns with the MOR mdpi.com. These studies predict amino acid sites that influence ligand binding, providing a basis for further experimental validation frontiersin.org.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by modeling the dynamic behavior of molecular systems over time frontiersin.orgscielo.brmdpi.comnih.gov. For this compound systems, MD simulations are crucial for refining ligand-receptor complexes obtained from docking and characterizing the conformational changes of both the ligand and the receptor during binding mdpi.comscielo.br.
MD simulations have been employed to determine if precise positioning of moieties within the N-phenethyl substituent of this compound analogs leads to sufficient differences in their interaction with opioid receptors to alter activity or potency mdpi.comresearchgate.net. These simulations have allowed researchers to identify specific critical residues that interact with the "body" and "tail" of the ligands, which are responsible for observed differences in receptor properties mdpi.com.
Furthermore, MD simulations can confirm that the constrained environment of the ligand's "tail" can induce major changes in the opioid receptor's structure and dynamics mdpi.com. This dynamic perspective is essential for understanding the stability of ligand-receptor complexes and how subtle changes in ligand conformation or receptor flexibility can impact binding affinity and functional outcomes frontiersin.orgscielo.brnih.gov.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is vital for understanding the three-dimensional shapes molecules can adopt and how these shapes influence their interactions with biological targets. For this compound and its derivatives, understanding their conformational landscape is critical for elucidating their binding to opioid receptors oup.com.
Studies have shown that the "tail" of this compound analogs, specifically the N-phenethyl moiety, possesses several energetically similar conformers mdpi.com. Molecular simulations are used to identify which of these conformers are selected and stabilized by the binding pocket of the opioid receptor, while ruling out others due to unfavorable steric interactions mdpi.com. The ability of each substituent on the aromatic ring of the N-phenethyl moiety to adopt specific conformations within the pocket is crucial for its interaction mdpi.com.
Differences in the pattern of interactions, even with similar binding affinities, can arise from distinct conformational preferences of the ligand's side-chain, which may also affect the dynamics of transmembrane helices within the receptor mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to derive conformational properties of new structures and compare them to known reference compounds, providing experimental validation for computational predictions researchgate.netethz.ch.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD) gardp.orgsygnaturediscovery.comfrontiersin.org. Both approaches are instrumental in the development of new this compound derivatives with improved pharmacological profiles.
Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structure of the target protein, such as opioid receptors, to design or optimize new chemical compounds gardp.orgfrontiersin.orgnih.gov. With the increasing availability of crystal structures for G-protein coupled receptors (GPCRs), including opioid receptors, SBDD has become a fundamental part of drug discovery nih.govebi.ac.uk. For this compound, SBDD involves:
Identification of Binding Sites: Analyzing the receptor structure to pinpoint specific binding pockets gardp.orgnih.gov.
Molecular Docking: Computationally fitting this compound analogs into the binding site to predict their conformation and orientation (docking pose) gardp.org.
Molecular Dynamics Simulations: Modeling the dynamic behavior of ligand-receptor complexes to gain a more realistic view of interactions and assess binding stability gardp.orgsygnaturediscovery.com.
Virtual Screening: Screening large libraries of compounds computationally to identify potential hits that fit the binding site gardp.orgnih.gov.
De Novo Drug Design: Constructing new compounds piece-by-piece within the binding site based on its structural features gardp.org.
Ligand-Based Drug Design (LBDD): When detailed receptor structural information is unavailable, LBDD relies on the knowledge of known active ligands sygnaturediscovery.comswri.org. This involves analyzing the chemical properties and structural features of existing this compound derivatives that exhibit desired activity to infer pharmacophore models or quantitative structure-activity relationships (QSAR) swri.org. These models can then be used to design new compounds with similar or enhanced properties.
Both SBDD and LBDD are often used in conjunction to guide the iterative process of lead discovery and optimization, refining the structure-activity relationship (SAR) of this compound analogs gardp.orgsygnaturediscovery.com.
Application of Quantum Chemical Calculations to this compound Systems
Quantum chemical calculations, such as Hartree-Fock and Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions su.seimist.manrel.gov. These methods are applied to this compound systems to analyze reaction mechanisms, determine potential minima, and predict molecular properties su.seimist.marsc.org.
In the context of this compound and its analogs, quantum chemical calculations have been utilized to determine if subtle changes in the precise positions of moieties on the N-phenethyl aromatic ring could induce significant differences in activity and/or potency at opioid receptors mdpi.comresearchgate.net. These calculations complement molecular dynamics simulations by providing insights into the electronic landscape that governs ligand-receptor interactions mdpi.com.
By calculating parameters like optimized 3D geometries, enthalpies, Gibbs free energy, and vibrational frequencies, quantum chemistry helps in understanding the stability and conformational preferences of this compound derivatives nrel.gov. This level of theoretical analysis is crucial for rationalizing observed experimental activities and predicting the behavior of new, unsynthesized analogs, thereby accelerating the drug discovery process.
Emerging Research Avenues for Norhydromorphone
Development of Novel Norhydromorphone-Based Chemical Probes for Receptor Studies
The development of chemical probes based on this compound is a significant area of emerging research. These probes are designed to precisely investigate opioid receptor binding, activation, and downstream signaling pathways. By modifying the this compound structure, researchers can create tools with enhanced selectivity and affinity for specific opioid receptor subtypes (mu, delta, kappa, and nociceptin (B549756) opioid peptide receptors). mdpi.comnih.govmdpi.com
For instance, studies involving N-phenethyl analogs of this compound have explored how substituents on the N-phenethyl moiety can influence opioid receptor binding affinity and efficacy. mdpi.com Such modifications can lead to compounds with unique pharmacological profiles, acting as potent agonists or partial agonists at different opioid receptors. mdpi.com The rationale behind these probes is to gain a deeper understanding of structure-activity relationships (SAR) for opioid compounds, allowing for the mapping of receptor binding sites and the elucidation of conformational changes upon ligand binding. Fluorescently labeled this compound derivatives, for example, could enable real-time tracking of receptor engagement and trafficking in live cells or even in vivo. nih.gov
Table 1: Hypothetical Opioid Receptor Binding Affinities of this compound-Based Probes
| Probe Designation | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (e.g., μ/δ) | Key Structural Modification |
| NHM-Probe A | Mu-Opioid Receptor | 5.2 | 15.0 | Fluorescent tag at C6 |
| NHM-Probe B | Delta-Opioid Receptor | 8.7 | 0.8 | N-phenethyl substitution |
| NHM-Probe C | Kappa-Opioid Receptor | 12.1 | 0.5 | Alkyl chain extension |
Note: Data presented in this table is illustrative and does not represent specific experimental findings.
Integration of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)
Omics technologies, such as proteomics and metabolomics, are increasingly being integrated into this compound research to provide a holistic view of its biological impact. nih.govmdc-berlin.derevespcardiol.org
Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions, in response to this compound. nih.govmdc-berlin.de Researchers can use quantitative proteomic techniques, often coupled with mass spectrometry, to identify protein targets or pathways modulated by this compound. mdc-berlin.defredhutch.orgmdpi.com This could reveal novel protein biomarkers associated with its effects or identify specific enzymes involved in its metabolism or downstream signaling. For example, proteomics could identify changes in G-protein coupled receptor (GPCR) signaling components or β-arrestin pathways following this compound exposure. frontiersin.org
Metabolomics: This focuses on the comprehensive analysis of metabolites (small molecules) within a biological system. nih.govmdc-berlin.de Metabolomics can elucidate the metabolic fate of this compound and identify endogenous metabolic pathways that are altered by its presence. mdc-berlin.defredhutch.orgmdpi.com This could include changes in neurotransmitter levels, energy metabolism, or lipid profiles that are indicative of this compound's activity. The integration of proteomics and metabolomics can provide a more comprehensive understanding of the dynamic interplay between proteins and metabolites, offering deeper mechanistic insights into this compound's effects. nih.govrevespcardiol.orgmdpi.com
Table 2: Potential Omics Research Findings in this compound Studies
| Omics Technology | Research Focus | Illustrative Finding (Hypothetical) |
| Proteomics | Receptor-effector coupling | Upregulation of specific G-protein subunits (e.g., Gαi/o) and downregulation of β-arrestin-2 in certain cell lines upon this compound treatment. |
| Metabolomics | Metabolic pathway modulation | Altered levels of specific amino acids and lipid mediators, suggesting modulation of inflammatory or neurotransmission pathways. |
| Proteomics | Enzyme activity related to metabolism | Identification of novel cytochrome P450 enzymes or glucuronosyltransferases involved in this compound biotransformation. |
Note: Data presented in this table is illustrative and does not represent specific experimental findings.
Advanced In Vitro Systems for Mechanistic Elucidation (e.g., Microfluidic Platforms, Organ-on-a-Chip)
Traditional in vitro cell cultures often lack the physiological complexity of living tissues. Emerging research is increasingly utilizing advanced in vitro systems, such as microfluidic platforms and organ-on-a-chip (OoC) models, to provide more physiologically relevant environments for studying this compound's mechanisms of action. frontiersin.orgmdpi.comecerm.orgnih.gov
Microfluidic Platforms: These systems allow for precise control over the cellular microenvironment, including nutrient gradients, shear stress, and cell-cell interactions, which are crucial for mimicking in vivo conditions. mdpi.comnih.gov They enable researchers to investigate cellular responses to this compound in a more controlled and dynamic manner than static cultures.
Organ-on-a-Chip (OoC) Technology: OoC devices are microfluidic systems engineered to mimic the complex structure and function of human organs. frontiersin.orgmdpi.comecerm.orgnih.govharvard.edu By incorporating multiple cell types and mimicking tissue-specific mechanical forces (e.g., respiratory movements in a lung-on-a-chip), OoC models can provide highly predictive data on this compound's effects on specific organ systems. frontiersin.orgmdpi.comecerm.org For example, a "brain-on-a-chip" could be used to study this compound's direct effects on neural networks and neurotransmitter release, offering insights into its central nervous system activity without the complexities of in vivo animal models. harvard.edu These systems offer a powerful platform for mechanistic studies, drug screening, and understanding compound-induced physiological responses with higher fidelity. ecerm.orgnih.gov
Exploration of this compound's Role in Differentiated Opioid Receptor Signaling Pathways
A key area of contemporary opioid research is the concept of "biased agonism" or "functional selectivity," where different ligands binding to the same opioid receptor can preferentially activate distinct intracellular signaling pathways. frontiersin.orgrevistachilenadeanestesia.clnih.govmdpi.commdpi.com Emerging research on this compound is exploring its potential to act as a biased agonist, differentiating between G-protein coupled signaling and β-arrestin recruitment pathways. mdpi.comfrontiersin.orgrevistachilenadeanestesia.clmdpi.commdpi.com
G-protein Signaling: Traditionally associated with analgesic effects and other therapeutic benefits. frontiersin.orgmdpi.com
β-arrestin Recruitment: Often implicated in adverse effects such as respiratory depression, constipation, and tolerance development. frontiersin.orgmdpi.commdpi.com
Understanding this compound's bias profile is crucial. If this compound or its derivatives can be engineered to preferentially activate G-protein signaling over β-arrestin recruitment, it could lead to the development of novel opioid therapeutics with improved therapeutic windows and reduced side effects. mdpi.commdpi.com Studies are employing various in vitro assays, such as [35S]GTPγS binding assays and forskolin-induced cAMP accumulation assays, to characterize the signaling profiles of this compound and its analogs. mdpi.com
Table 3: Illustrative Biased Agonism Profile of this compound Analog
| Compound | Receptor | G-protein Efficacy (EC50, nM) | β-arrestin Recruitment (EC50, nM) | Bias Factor (G-protein/β-arrestin) |
| This compound Analog X | MOR | 15 | 150 | 10 |
| Morphine | MOR | 20 | 25 | 1.25 |
Note: Data presented in this table is illustrative and does not represent specific experimental findings. A higher bias factor indicates a preference for G-protein signaling.
Computational Neuroscience Applications for Opioid System Modulation
Computational neuroscience is playing an increasingly vital role in understanding the complex interactions of opioids like this compound within the nervous system. gsu.edufrontiersin.org This field leverages computational models and simulations to predict molecular interactions, analyze neural circuit modulation, and ultimately inform drug discovery efforts.
Applications include:
Molecular Docking and Dynamics Simulations: These in silico techniques can predict how this compound interacts with opioid receptors at an atomic level, identifying key binding residues and conformational changes. mdpi.com This helps in rational drug design, guiding the synthesis of new this compound derivatives with improved affinity or biased signaling profiles.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its time-course of action and effect relationships. This helps optimize experimental designs and predict in vivo behavior from in vitro data.
Computational approaches can also assist in understanding the dysregulation of the endogenous opioid system in conditions such as addiction and pain, and how compounds like this compound might modulate these systems. gsu.edu
常见问题
Q. What are the standard analytical methods for identifying and quantifying norhydromorphone in biological samples?
this compound, a primary metabolite of hydromorphone, is typically detected using advanced separation and mass spectrometry techniques. Capillary electrophoresis coupled with multistage ion-trap mass spectrometry (CE-MSⁿ) enables precise identification of phase I and II metabolites, including this compound, in human urine . For high-throughput validation, ultra-performance hydrophilic interaction liquid chromatography-tandem mass spectrometry (UPHLC-MS/MS) is employed, ensuring specificity and accuracy across calibration ranges (e.g., 0.5–100 ng/mL) with rigorous bias and precision testing . These methods are critical for pharmacokinetic studies and forensic toxicology.
Q. How is this compound synthesized for use as a reference standard in metabolic studies?
this compound is synthesized via in vitro enzymatic reactions using CYP3A4, which catalyzes the N-demethylation of hydromorphone. Validation of synthesized standards involves comparison with spectral libraries (e.g., CE-MSⁿ fragmentation patterns) and confirmation of stereochemical purity using chiral separation techniques, such as cyclodextrin-assisted CE . Commercial standards are typically characterized by ¹H/¹³C NMR, HPLC-MS, and stability testing to ensure batch consistency .
Q. What in vivo models are used to study this compound’s pharmacological activity?
Rodent models, such as the rat formalin test, are employed to assess this compound’s antinociceptive effects. These studies involve intraperitoneal or intravenous administration followed by behavioral monitoring (e.g., paw-licking latency) and comparison with parent compounds like hydromorphone. Tissue samples are analyzed via LC-MS/MS to correlate plasma concentrations with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s metabolic pathways across studies?
Discrepancies in metabolic pathways (e.g., CYP3A4 vs. CYP2D6 involvement) require systematic re-evaluation of experimental conditions. For example:
- Enzyme specificity : Use recombinant CYP isoforms in vitro to isolate contributions.
- Cross-species validation : Compare human hepatocyte data with animal models to identify interspecies variability.
- Data harmonization : Apply meta-analytical frameworks to aggregate results from disparate studies, adjusting for covariates like dosage and sample preparation .
Q. What methodological strategies are recommended for distinguishing this compound from structurally similar opioids in complex matrices?
Co-elution challenges (e.g., with noroxycodone) are addressed by:
- Chromatographic optimization : Adjusting mobile phase pH or using hydrophilic interaction liquid chromatography (HILIC) to enhance resolution.
- High-resolution MS : Employing Q-TOF or Orbitrap systems to differentiate metabolites via exact mass (±5 ppm) and MS/MS spectral libraries .
- Isotopic labeling : Incorporating deuterated internal standards to correct for matrix effects .
Q. How should researchers design experiments to investigate this compound’s role in opioid tolerance and cross-tolerance?
- Longitudinal dosing studies : Administer hydromorphone chronically in animal models, with periodic this compound quantification in plasma and cerebrospinal fluid.
- Receptor profiling : Use μ-opioid receptor (MOR)-knockout mice to isolate this compound’s binding affinity via radioligand assays.
- Transcriptomic analysis : Apply RNA sequencing to assess changes in opioid receptor expression and downstream signaling pathways (e.g., cAMP inhibition) .
Q. What statistical approaches are critical for validating this compound quantification assays in multi-center studies?
- Nested ANOVA : Evaluate within-laboratory repeatability and between-laboratory reproducibility using QC samples.
- Bland-Altman plots : Assess agreement between LC-MS/MS and immunoassay results.
- Multivariate regression : Control for confounding variables (e.g., urine pH, co-administered drugs) .
Methodological Considerations for Contradictory Findings
Q. How can in vitro CYP3A4 activity data for this compound formation be reconciled with in vivo pharmacokinetic observations?
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate enzyme kinetics (Km, Vmax) with organ blood flow rates to predict hepatic extraction ratios.
- Microdosing studies : Administer trace-labeled hydromorphone in humans to track this compound formation in real-time via accelerator mass spectrometry .
Data Reporting and Reproducibility
Q. What metadata should be included when publishing this compound-related research to ensure reproducibility?
- Analytical parameters : Column type, ionization mode, collision energy, and MRM transitions.
- Sample preparation : Extraction recovery rates, matrix effect percentages, and stability data (e.g., freeze-thaw cycles).
- Ethical compliance : IRB approval numbers, participant demographics, and data anonymization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
